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molecular formula C6H5BrN2O3 B3116658 Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate CAS No. 21874-61-3

Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate

Cat. No. B3116658
M. Wt: 233.02 g/mol
InChI Key: HHFMFCVOODVACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05079251

Procedure details

Concentrated sulphuric acid (5 ml) was stirred and cooled to 2-5° C. and sodium nitrite (0.7 g) added batchwise such that the reaction exotherm did not exceed 10° C. The reaction mixture was allowed to reach room temperature and then warmed to 40° for 2-3 minutes to give a homogeneous solution. The stirred reaction mixture was then cooled to 2°-5° C. and a cooled (2°-5° C.) solution of 2-amino-3-methoxycarbonyl-5-bromopyrazine (JACS, 1949, 71, 2798; 2.32 g) in concentrated sulphuric acid added dropwise so that the reaction temperature did not exceed 5° C. After the addition was complete, the reaction mixture was allowed to warm to 15° C. over three hours and then added dropwise to crushed ice (200 g). The resulting mixture was extracted with ethyl acetate. The organic phase washed with brine, dried with sodium sulphate and evaporated under reduced pressure to give the crude product as a yellow solid. The crude product was used in further experiments without further purification. A portion of the crude product was recrystallised from acetonepetroleum ether (boiling range 60°-80° C.) to give 3-methoxycarbonyl-5-bromopyrazine-2-one as a yellow solid:
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].N[C:6]1[C:11]([C:12]([O:14][CH3:15])=[O:13])=[N:10][C:9]([Br:16])=[CH:8][N:7]=1>S(=O)(=O)(O)O>[CH3:15][O:14][C:12]([C:11]1[C:6](=[O:2])[NH:7][CH:8]=[C:9]([Br:16])[N:10]=1)=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
2.32 g
Type
reactant
Smiles
NC1=NC=C(N=C1C(=O)OC)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exotherm did not exceed 10° C
CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 40° for 2-3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 2°-5° C.
ADDITION
Type
ADDITION
Details
added dropwise so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C. over three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
added dropwise
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was used in further experiments without further purification
CUSTOM
Type
CUSTOM
Details
A portion of the crude product was recrystallised from acetonepetroleum ether (boiling range 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(NC=C(N1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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